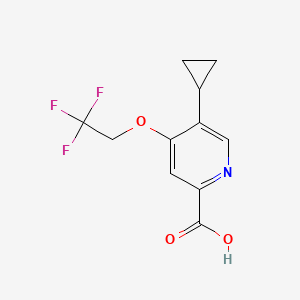
5-Cyclopropyl-4-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid
Cat. No. B8449224
M. Wt: 261.20 g/mol
InChI Key: XZGAFYOGRFSSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09409866B2
Procedure details


To a solution of 4-Chloro-5-cyclopropyl-pyridine-2-carboxylic acid (Example 48b, 680 mg, 3.44 mmol) were added 2,2,2-trifluoroethanol (CAN 75-89-8, 1.03 g, 746 μl, 10.3 mmol) and sodium hydride 60% (551 mg, 13.8 mmol) by portions. The reaction mixture was stirred at room temperature for 30 min and then stirred at 120° C. for 18 h. The reaction mixture was cooled down, diluted with ethylacetate and poured in a separatory funnel. The mixture was extracted with an aqueous 4.0M solution hydrochloric acid (6.88 ml, 27.5 mmol). The organic phase was collected. The organic phase was dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a dichloromethane/methanol gradient to yield the title compound (420 mg, 47%) as light brown solid. MS (ESI, m/z): 260.2 (M−H+)
Name
4-Chloro-5-cyclopropyl-pyridine-2-carboxylic acid
Quantity
680 mg
Type
reactant
Reaction Step One





[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]2[CH2:10][CH2:9]2)=[CH:6][N:5]=[C:4]([C:11]([OH:13])=[O:12])[CH:3]=1.[F:14][C:15]([F:19])([F:18])[CH2:16][OH:17].[H-].[Na+].Cl>C(OC(=O)C)C>[CH:8]1([C:7]2[C:2]([O:17][CH2:16][C:15]([F:19])([F:18])[F:14])=[CH:3][C:4]([C:11]([OH:13])=[O:12])=[N:5][CH:6]=2)[CH2:10][CH2:9]1 |f:2.3|
|
Inputs


Step One
|
Name
|
4-Chloro-5-cyclopropyl-pyridine-2-carboxylic acid
|
|
Quantity
|
680 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1C1CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
746 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
|
Name
|
|
|
Quantity
|
551 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
6.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 120° C. for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured in a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography on silica eluting with a dichloromethane/methanol gradient
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1C(=CC(=NC1)C(=O)O)OCC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 420 mg | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
